Pulmozyme, known generically as dornase alfa, is a recombinant human deoxyribonuclease I enzyme used primarily in the treatment of cystic fibrosis. This medication functions by hydrolyzing extracellular DNA in the sputum of patients, thereby reducing its viscosity and improving mucus clearance from the lungs. The reduction of mucus viscosity is crucial for enhancing pulmonary function and decreasing the frequency of respiratory infections in cystic fibrosis patients .
The synthesis of dornase alfa involves several key steps:
Dornase alfa consists of 260 amino acids, with an approximate molecular weight of 37,000 daltons. Its molecular formula is .
The crystal structure of dornase alfa has been elucidated at a resolution of 1.95 Å, revealing critical interactions with magnesium and phosphate ions that are essential for its catalytic activity . The enzyme's active site contains key residues that stabilize these ions during the hydrolysis of DNA.
Dornase alfa catalyzes the hydrolysis of phosphodiester bonds in DNA, resulting in the breakdown of high molecular weight DNA into smaller fragments. This reaction reduces the viscoelasticity of mucus, facilitating easier clearance from the airways.
The mechanism by which dornase alfa exerts its therapeutic effects involves several steps:
Clinical studies indicate that regular administration significantly improves lung function metrics in cystic fibrosis patients, as evidenced by increased forced expiratory volume and reduced hospitalization rates due to respiratory complications .
Pulmozyme is primarily used in clinical settings for:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0